2,4,6-Tris(dimethylamino)-3-methylphenol
Description
Significance of Multifunctional Aminophenolic Compounds in Chemical Research
Multifunctional aminophenolic compounds are a class of organic molecules that possess both an amino group and a phenolic hydroxyl group. This dual functionality makes them exceptionally versatile in chemical research and industry. researchgate.net They are amphoteric, capable of acting as weak acids via the phenolic group or as weak bases through the amino group, a character that usually predominates. researchgate.net This characteristic underpins their importance as intermediates in the synthesis of a wide array of products, including pharmaceuticals, dyes, and photographic chemicals. researchgate.net
Within this broad class, Mannich bases represent a particularly significant subgroup. nih.gov The Mannich reaction, a one-pot nucleophilic addition, is a cornerstone method for the aminoalkylation of acidic compounds and the construction of complex nitrogen-containing molecules. wikipedia.orgtaylorandfrancis.com The resulting Mannich bases are not only valuable synthetic intermediates for more complex molecules like amino alcohols but are also researched for a wide range of biological activities. nih.govroyalsocietypublishing.org Their utility extends to agrochemicals, polymer science, and coordination chemistry, making them a subject of enduring academic and industrial interest. nih.govwikipedia.org
Structural Characteristics and Reactivity Modalities of 2,4,6-Tris[(dimethylamino)methyl]phenol
2,4,6-Tris[(dimethylamino)methyl]phenol is an aromatic organic compound that structurally integrates a phenolic hydroxyl group with three tertiary amine functionalities on a single benzene (B151609) ring. wikipedia.org The dimethylaminomethyl groups are located at the ortho and para positions relative to the hydroxyl group. This specific arrangement of functional groups dictates its chemical behavior and wide-ranging applications. wikipedia.org The compound is synthesized via the Mannich reaction between phenol (B47542), formaldehyde (B43269), and dimethylamine (B145610). smolecule.com
The key identifiers and physical properties of 2,4,6-Tris[(dimethylamino)methyl]phenol are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2,4,6-Tris[(dimethylamino)methyl]phenol | nih.gov |
| CAS Number | 90-72-2 | wikipedia.orgnist.gov |
| Chemical Formula | C₁₅H₂₇N₃O | wikipedia.orgnist.gov |
| Molar Mass | 265.401 g·mol⁻¹ | wikipedia.org |
| Appearance | Clear, light yellow to red-brown viscous liquid | smolecule.comnih.gov |
| Density | ~0.97 g/mL at 25 °C | sigmaaldrich.com |
| Boiling Point | 130-135 °C at 1 mmHg | nih.govsigmaaldrich.com |
| Flash Point | 124 °C (closed cup) | smolecule.comnih.gov |
The reactivity of 2,4,6-Tris[(dimethylamino)methyl]phenol is governed by its distinct functional groups. The tertiary amine moieties confer basic properties, allowing the molecule to act as a Lewis base and an acid-neutralizing agent. echemi.comnewtopchem.com The pKa values for the three amine groups are estimated to be 8.41, 9.12, and 9.75, while the phenolic hydroxyl group has an estimated pKa of 10.4. nih.govechemi.com This basicity is central to its primary application as a catalyst. The high density of electron-donating groups also allows the molecule to act as a ligand, forming complexes with various transition metals. wikipedia.org
The principal reactivity modalities are outlined in the following table.
| Reactivity Modality | Description | Application Area(s) |
| Epoxy Curing Catalyst | Acts as a homopolymerization catalyst for epoxy resins and as an accelerator for other curing agents, functioning effectively at room temperature. wikipedia.org | Coatings, sealants, adhesives, composites wikipedia.org |
| Polyurethane Catalyst | Serves as a delayed-action trimerization catalyst, particularly for producing rigid polyisocyanurate (PIR) foams. newtopchem.commofanpu.com | Rigid foam insulation, CASE (Coatings, Adhesives, Sealants, Elastomers) applications newtopchem.commofanpu.com |
| Lewis Base Reactivity | The tertiary amine groups readily neutralize acids in exothermic reactions. echemi.com | Acid neutralizing agent newtopchem.com |
| Ligand Formation | The high functionality and presence of nitrogen and oxygen donor atoms enable the complexation of transition metals. wikipedia.org | Specialized catalysis, materials science wikipedia.org |
| Synthetic Intermediate | Can be used as a starting material for further chemical synthesis. sigmaaldrich.comgoogle.com | Synthesis of water-soluble metal phthalocyanines, anion exchange membranes sigmaaldrich.com |
Historical Development of Research on Mannich Bases in Catalysis
The Mannich reaction, first reported by Carl Mannich, is a classic and fundamental transformation in organic chemistry for the aminoalkylation of an acidic proton located next to a carbonyl group or other electron-withdrawing functions. wikipedia.org Historically, the products—Mannich bases—were recognized for their reactivity and utility as synthetic intermediates for preparing a variety of more complex molecules, particularly in pharmaceutical chemistry. nih.gov
The evolution of research saw the application of Mannich bases shift from being mere synthetic building blocks to functional molecules in their own right, especially in the field of catalysis. An important development was the use of chiral Mannich bases as ligands in metal-mediated asymmetric catalysis, enabling the enantioselective formation of carbon-carbon bonds. nih.gov This demonstrated their value in providing stereochemical control in complex reactions.
In addition to acting as ligands, many Mannich bases function as potent organocatalysts. 2,4,6-Tris[(dimethylamino)methyl]phenol is a prominent example of this development. It has become an industry-standard catalyst and accelerator for the curing of epoxy resins, often serving as the benchmark against which new catalytic systems are measured. wikipedia.org Its effectiveness as a room-temperature accelerator has been extensively studied. Furthermore, its application as a trimerization catalyst for isocyanates in the production of polyurethane foams highlights its versatility and established role in industrial polymer chemistry. newtopchem.commofanpu.com The continued study of Mannich bases in catalysis focuses on developing novel structures for more efficient, selective, and environmentally benign chemical transformations. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
921612-83-1 |
|---|---|
Molecular Formula |
C13H23N3O |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
2,4,6-tris(dimethylamino)-3-methylphenol |
InChI |
InChI=1S/C13H23N3O/c1-9-10(14(2)3)8-11(15(4)5)13(17)12(9)16(6)7/h8,17H,1-7H3 |
InChI Key |
WORVYYDNYUXZBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1N(C)C)N(C)C)O)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 2,4,6 Tris Dimethylamino Methyl Phenol
Classical Mannich Reaction Pathways for 2,4,6-Tris[(dimethylamino)methyl]-3-methylphenol Synthesis
The primary and most well-documented method for synthesizing 2,4,6-Tris[(dimethylamino)methyl]-3-methylphenol is the Mannich reaction. core.ac.uk This cornerstone of organic chemistry involves the aminoalkylation of an acidic proton located on a carbon atom, and in the case of phenols, the electrophilic aromatic substitution of the activated ring. The synthesis of the target compound is achieved through the reaction of 3-methylphenol (m-cresol) with formaldehyde (B43269) and dimethylamine (B145610). core.ac.ukacs.org The reaction proceeds to substitute the three most activated positions on the aromatic ring—the two positions ortho and the one para to the hydroxyl group—with dimethylaminomethyl moieties.
Mannich bases derived from m-cresol, dimethylamine, and formaldehyde have been successfully prepared and characterized using spectroscopic methods such as ¹H nuclear magnetic resonance and infrared spectroscopy. core.ac.uk
Mechanistic Investigations of Iminium Ion Formation and Phenolic Alkylation
The mechanism of the Mannich reaction is a well-established, multi-step process. wikipedia.orgadichemistry.com It begins with the formation of a highly reactive electrophilic species, the N,N-dimethylmethyleneammonium ion, commonly referred to as the Eschenmoser salt precursor. adichemistry.com This iminium ion is generated from the condensation of dimethylamine and formaldehyde. adichemistry.com
The key steps are:
Nucleophilic Addition: The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a hemiaminal (aminol) intermediate. adichemistry.com
Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water generates the stabilized, yet highly reactive, dimethylaminium ion. adichemistry.comnih.gov
Once the iminium ion is formed, the next stage is the electrophilic alkylation of the 3-methylphenol ring. acs.org
Phenol (B47542) Tautomerization: The phenol exists in equilibrium with its keto tautomer, but more importantly, the hydroxyl group is strongly activating, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. acs.org
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 3-methylphenol attacks the electrophilic carbon of the dimethylaminium ion. acs.org This attack occurs preferentially at the vacant ortho and para positions (C2, C4, and C6) due to the directing effect of the hydroxyl group.
Rearomatization: The resulting intermediate, a cyclohexadienyl cation (or Wheland intermediate), loses a proton to restore the aromaticity of the ring, yielding the aminomethylated phenol. acs.org
This process repeats until all three activated positions on the 3-methylphenol ring are substituted with dimethylaminomethyl groups.
Influence of Reaction Parameters on Synthesis Efficiency and Selectivity
The successful synthesis of 2,4,6-Tris[(dimethylamino)methyl]-3-methylphenol with high yield and purity hinges on the precise control of various reaction parameters. These factors influence the rate of reaction, the formation of byproducts, and the degree of substitution on the phenolic ring.
Temperature is a critical parameter in the Mannich reaction. The reaction to form the trisubstituted product is often carried out at elevated temperatures to ensure the completion of the reaction. google.com For the analogous synthesis using phenol, reaction temperatures can range from 30°C to 100°C. google.com A Russian patent describes a process for the unmethylated analogue using temperatures between 65°C and 130°C. google.com
The concepts of kinetic and thermodynamic control are pertinent. dalalinstitute.com
Kinetic Control: At lower temperatures, the reaction may favor the formation of the product that is formed fastest, which could be a mixture of mono-, di-, and trisubstituted products. The distribution of these products would be governed by the activation energies of each substitution step.
Thermodynamic Control: At higher temperatures, with sufficient energy and time, the reaction can reach equilibrium. The most thermodynamically stable product, in this case, the fully substituted 2,4,6-Tris[(dimethylamino)methyl]-3-methylphenol, will be the major product. dalalinstitute.com Driving the reaction to completion by using elevated temperatures and appropriate reaction times is a common strategy to maximize the yield of the desired trisubstituted compound.
Table 1: Illustrative Temperature Conditions for Phenolic Mannich Reactions
| Phenolic Substrate | Temperature Range (°C) | Notes |
| Phenol | 30 - 100 | Reaction time of 1-4 hours is typical to achieve desired substitution. google.com |
| Phenol | 65 - 130 | Higher temperature range used in a specific patented process to accelerate the reaction. google.com |
| p-Cresol (B1678582) | Reflux | A microscale synthesis of a disubstituted product used reflux conditions, with yield increasing with time. acs.org |
The pH of the reaction medium plays a dual role in the Mannich reaction. The formation of the iminium ion from the amine and aldehyde is typically facilitated under mildly acidic conditions, which promote the dehydration of the hemiaminal intermediate. adichemistry.com However, the electrophilic attack on the phenol ring is favored by the phenolate (B1203915) form, which is more prevalent under basic conditions. acs.org
The choice of solvent is crucial for ensuring that the reactants are in the same phase, promoting effective interaction. Protic solvents like ethanol (B145695), methanol (B129727), or water are commonly employed. adichemistry.com A study on the Mannich reaction of 3-pentadecylphenol (B1217947) used aqueous ethanol as the solvent system. researchgate.net Patents for the synthesis of the unmethylated analogue often utilize an aqueous solution of dimethylamine or employ aliphatic alcohols like methanol or ethanol to improve the miscibility of the reactants. google.comgoogle.com The use of paraformaldehyde instead of aqueous formaldehyde solution (formalin) has been explored to reduce the generation of wastewater after the reaction. google.com
Table 2: Common Solvent Systems in Phenolic Mannich Reactions
| Solvent System | Reactants | Purpose |
| Aqueous Dimethylamine | Phenol, Paraformaldehyde | Utilizes water as the solvent, with paraformaldehyde depolymerizing in situ. google.com |
| Aliphatic Alcohols (Methanol, Ethanol) | Phenol, Bisamine, Formaldehyde | Used in amounts of 10-20 wt% to enhance the miscibility of reagents. google.com |
| Aqueous Ethanol | 3-Pentadecylphenol, Amines, Formaldehyde | Provides a medium for reactants under basic conditions. researchgate.net |
Advanced Synthetic Strategies for 2,4,6-Tris[(dimethylamino)methyl]phenol
The available scientific literature primarily focuses on the classical Mannich condensation for the synthesis of 2,4,6-Tris[(dimethylamino)methyl]-3-methylphenol and its analogues. This method is robust, utilizes readily available starting materials, and is well-established for industrial production. While there is extensive research into advanced synthetic strategies for other types of Mannich reactions, such as asymmetric and catalyzed versions for producing chiral β-amino carbonyl compounds, these methods are not prominently reported for the exhaustive aminomethylation of phenols like m-cresol. wikipedia.orgorganic-chemistry.org Therefore, the classical three-component condensation remains the principal and most relevant synthetic methodology for this specific compound.
Utilization of N,N'-Tetramethylmethylenebisamine in Synthesis
An alternative synthetic route involves substituting the traditional dimethylamine reagent with N,N'-tetramethylmethylenebisamine (also known as bisamine). google.com This method is designed to accelerate the process and enhance the purity of the final product. google.com
In this process, phenol is reacted with a pre-formed mixture of N,N'-tetramethylmethylenebisamine and formaldehyde. google.com The reaction is conducted in an organic solvent, typically a C1-C4 aliphatic alcohol such as methanol or ethanol, at a concentration of 10-20% by weight to improve the miscibility of the reagents. google.com The reaction temperature is maintained between 65°C and 130°C, with reaction times ranging from 30 to 120 minutes. google.com
Research has demonstrated that optimizing the molar ratios of the reactants is critical. A patent for this method specifies a molar ratio of phenol to N,N'-tetramethylmethylenebisamine to formaldehyde of 1.0 : 1.51-1.60 : 1.50-1.58. google.com Following the reaction, the solvent is distilled off, and the resulting mixture is fractionated to isolate the final product. google.com This approach has been reported to achieve yields as high as 98.8% under optimized conditions. google.com
Interactive Data Table: Synthesis Parameters using N,N'-Tetramethylmethylenebisamine
| Parameter | Value/Range | Yield (%) | Reference |
| Temperature | 65°C | 94.6 | google.com |
| 90°C | 98.8 | google.com | |
| 130°C | - | google.com | |
| Reaction Time | 0.5 - 2.0 hours | - | google.com |
| 1.0 hour (at 90°C) | 98.8 | google.com | |
| 2.0 hours (at 65°C) | 94.6 | google.com | |
| Molar Ratio (Phenol:Bisamine:Formaldehyde) | 1.0 : 1.51-1.60 : 1.50-1.58 | Up to 98.8 | google.com |
| Solvent (Aliphatic Alcohols) | 10 - 20 wt% | - | google.com |
Innovations in Formaldehyde Source: Paraformaldehyde In-Situ Depolymerization Approaches
A significant innovation in the synthesis of 2,4,6-Tris[(dimethylamino)methyl]phenol involves replacing aqueous formaldehyde solutions with paraformaldehyde. google.com This approach utilizes the in-situ depolymerization of paraformaldehyde directly within the reaction mixture. google.com
The process typically involves mixing phenol with an aqueous solution of dimethylamine, followed by the controlled, batch-wise addition of solid paraformaldehyde. google.com The reaction temperature is maintained between 30°C and 100°C for a duration of 1 to 4 hours. google.com The in-situ depolymerization of paraformaldehyde to generate formaldehyde monomer avoids the logistical and storage issues associated with aqueous formaldehyde. google.com
This method effectively addresses several drawbacks of the traditional process. google.com By using paraformaldehyde, the volume of water in the reaction is significantly reduced, which in turn decreases the amount of wastewater generated after the oil-water separation step. google.compatsnap.com This leads to a more concentrated organic phase and reduces the energy consumption required for distillation and purification. google.com A patent describing this method indicates the use of phenol, aqueous dimethylamine, and paraformaldehyde in weight percentages of (13.82%–15.72%), (68.39%–72.21%), and (13.97%–15.89%), respectively. google.com
Green Chemistry Principles in 2,4,6-Tris[(dimethylamino)methyl]phenol Production
The application of green chemistry principles to the production of 2,4,6-Tris[(dimethylamino)methyl]phenol aims to create more environmentally benign and efficient manufacturing processes. nih.gov Key principles include waste prevention, maximizing atom economy, and using safer chemicals and solvents. nih.gov
The use of paraformaldehyde for in-situ depolymerization is a prime example of applying green chemistry to this synthesis. google.com This method aligns with the principle of waste prevention by significantly reducing the large volumes of wastewater that are typically generated when using aqueous formaldehyde solutions. google.compatsnap.comnih.gov Less wastewater means lower treatment costs and reduced environmental impact. patsnap.com
Furthermore, process optimization studies focus on reaction conditions that maximize yield and minimize the formation of by-products, which supports the principle of atom economy . google.comnih.gov For instance, one production method involves the pre-reaction of dimethylamine and formaldehyde before the addition of phenol, a sequence designed to reduce the formation of by-products like hydroxybenzyl alcohol. patsnap.com This modification reportedly improves yield and simplifies wastewater treatment by reducing the amount of unreacted amine substances. patsnap.com By avoiding excess reagents and preventing side reactions, the process becomes more efficient and generates less chemical waste. patsnap.comnih.gov
Catalytic Science and Reaction Mechanisms of 2,4,6 Tris Dimethylamino Methyl Phenol
Lewis Basicity and Nucleophilic Characteristics in Catalysis
The catalytic efficacy of 2,4,6-Tris[(dimethylamino)methyl]phenol, commonly known as DMP-30, is fundamentally rooted in its distinct molecular architecture. wikipedia.orgchemicalbook.com The compound's structure features a phenol (B47542) ring symmetrically substituted with three dimethylaminomethyl groups. chemicalbook.com This arrangement confers both strong Lewis basicity and significant nucleophilic character, which are central to its function in polymerization and crosslinking reactions. chemicalbook.com
Role as a Homopolymerization Catalyst in Epoxy Resin Systems
2,4,6-Tris[(dimethylamino)methyl]phenol is capable of acting as a homopolymerization catalyst for epoxy resins, meaning it can induce curing without the need for a separate hardener. wikipedia.orgchemceed.com In this role, the tertiary amine groups are the primary initiators of the polymerization process. The mechanism proceeds via anionic ring-opening polymerization.
Accelerator Function in Epoxy Resin Curing Kinetics
Beyond its role as a primary catalyst, 2,4,6-Tris[(dimethylamino)methyl]phenol is extensively used as an accelerator to increase the reaction speed of various epoxy resin and curing agent systems. wikipedia.orgsxzorui.com It is recognized as one of the most widely used room-temperature accelerators for two-component epoxy systems. wikipedia.org Its function is to significantly reduce curing times and temperatures, which is critical for improving production efficiency in industries like coatings, adhesives, and composites. chemicalbook.comsxzorui.comdeltamicroscopies.com
The acceleration mechanism involves the tertiary amine groups facilitating the reaction between the epoxy resin and the active hydrogen on the curing agent (e.g., amines, anhydrides, phenols). polymerinnovationblog.comthreebond.co.jp This catalytic action enhances the cross-linking process, leading to the development of the cured material's final mechanical properties more rapidly. sxzorui.com The presence of the phenolic hydroxyl group also contributes to the acceleration, particularly in reactions involving other amines. polymerinnovationblog.compcimag.com
In epoxy-anhydride formulations, 2,4,6-Tris[(dimethylamino)methyl]phenol acts as a potent accelerator, enabling cures at significantly lower temperatures than are possible with the anhydride (B1165640) curing agent alone. researchgate.net Anhydride hardeners typically require elevated temperatures (often >150°C) to achieve effective crosslinking. The addition of DMP-30 can facilitate curing at ambient or slightly elevated temperatures. chemicalbook.com
The mechanism involves the tertiary amine from DMP-30 reacting with the anhydride to open the anhydride ring, forming a complex that includes a carboxylate anion. This carboxylate anion is a more potent nucleophile than the anhydride itself and readily attacks an epoxy ring, initiating the polymerization. This opening of the epoxy ring generates an alkoxide anion, which then continues the reaction by attacking another anhydride molecule. This catalytic cycle allows the curing process to proceed efficiently at lower energy inputs. researchgate.net Studies have shown that increasing the concentration of DMP-30 decreases the apparent activation energy of the epoxy-anhydride curing system. researchgate.net
2,4,6-Tris[(dimethylamino)methyl]phenol is also an effective accelerator for epoxy-phenolic systems, which are used in applications requiring high chemical and thermal resistance. The catalytic action in these systems is multifaceted. The tertiary amine groups can deprotonate the phenolic curing agent, creating a more reactive phenoxide anion. This phenoxide anion then attacks the epoxy ring, initiating the crosslinking reaction.
Furthermore, the compound's own phenolic hydroxyl group can participate in the reaction, and its proximity to the tertiary amine groups on the same molecule enhances its reactivity. polymerinnovationblog.com This intramolecular synergistic effect makes DMP-30 particularly efficient. It promotes the formation of ether linkages between the epoxy resin and the phenolic resin, leading to a densely crosslinked network with improved properties. researchgate.net
The performance of 2,4,6-Tris[(dimethylamino)methyl]phenol is often used as a benchmark when developing and testing other epoxy catalysts and accelerators. wikipedia.org Its effectiveness is due to the combination of three tertiary amine groups and a phenolic hydroxyl group in one molecule. polymerinnovationblog.com
Compared to simple alcohols like benzyl (B1604629) alcohol, which also accelerate amine-epoxy reactions, DMP-30 is effective at much lower concentrations (e.g., 1-5 phr) and can dramatically reduce cure times with minimal impact on pot life. polymerinnovationblog.com For instance, adding just 3 parts of DMP-30 to a polyamidoamine-epoxy system can cut the full cure time from over 30 minutes to just 12 minutes. polymerinnovationblog.com
Studies comparing DMP-30 with other tertiary amines and imidazoles have shown that its acceleration behavior is influenced by factors like the number of nitrogen atoms and steric hindrance. In a comparative study with 1-methylimidazole (B24206) (1-MI) for initiating anionic homopolymerization, DMP-30 (referred to as K54 in the study) was found to be more advantageous for low-temperature curing, exhibiting apparent activation energies approximately 10 kJ mol⁻¹ lower than those for 1-MI. unileoben.ac.at
The following table provides a comparative overview of DMP-30 against other types of accelerators.
| Accelerator Type | Example(s) | Typical Concentration | Mechanism | Key Advantages of DMP-30 |
| Phenolic Tertiary Amine | 2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30) | Low (1-5 phr) polymerinnovationblog.com | Synergistic action of tertiary amines and phenolic -OH group. polymerinnovationblog.com | High efficiency at low levels; reduces cure time significantly with minimal pot life reduction. polymerinnovationblog.com Superior for low-temperature curing compared to some imidazoles. unileoben.ac.at |
| Simple Tertiary Amine | Benzyldimethylamine (BDMA) | Moderate | Catalyzes via tertiary amine functionality. threebond.co.jp | Higher number of catalytic sites per molecule (3 vs 1) leads to greater efficiency. |
| Imidazole | 1-Methylimidazole (1-MI) | Low to Moderate | Catalyzes via tertiary amine functionality; compact structure. unileoben.ac.at | Lower activation energy and better performance at low temperatures. unileoben.ac.at |
| Non-Catalytic Alcohol | Benzyl Alcohol | High (5-15 phr) | Accelerates via H-bonding from -OH group; acts as a plasticizer. polymerinnovationblog.com | Not bound into the matrix; can leach out. polymerinnovationblog.com |
| Reactive Amine | N,N-dimethyldipropylenetriamine | Moderate | Contains both accelerating tertiary amine and reactive primary/secondary amines. polymerinnovationblog.com | DMP-30 combines acceleration from three tertiary amines with the catalytic effect of a phenolic group. polymerinnovationblog.com |
Catalytic Applications in Polyurethane Chemistry
The utility of 2,4,6-Tris[(dimethylamino)methyl]phenol extends to polyurethane chemistry, where its catalytic properties are also highly valued. wikipedia.orgchemicalbook.comchemceed.com It functions as a catalyst in the production of polyurethane elastomers, coatings, and foams. chemceed.comsxzorui.com
Its primary role is to catalyze the fundamental urethane-forming reaction between an isocyanate group (-NCO) and a polyol's hydroxyl group (-OH). chemicalbook.com The basicity of the tertiary amine groups activates the hydroxyl group, making it more nucleophilic and accelerating its attack on the isocyanate group. chemicalbook.com This allows for greater control over reaction kinetics, which is crucial for tailoring the properties of the final polyurethane product. chemicalbook.com
Furthermore, DMP-30 is used as a trimerization catalyst, particularly for polymeric MDI (methylene diphenyl diisocyanate). wikipedia.orgchemceed.com In this application, it promotes the cyclotrimerization of three isocyanate groups to form a highly stable, six-membered isocyanurate ring. This reaction is essential for producing polyisocyanurate (PIR) foams, which are known for their enhanced thermal stability and fire resistance compared to standard polyurethane foams. chemceed.comnewtopchem.com The molecule can also be grafted into the polyurethane backbone to modify the polymer's properties, such as enhancing hydrophilicity and mechanical strength. wikipedia.orgresearchgate.net
Promotion of Urethane (B1682113) Linkage Formation
2,4,6-Tris[(dimethylamino)methyl]phenol serves as an effective catalyst in the synthesis of polyurethanes. google.comchemicalbook.com Its primary function is to promote the formation of urethane linkages through the reaction between isocyanates and polyols. chemicalbook.com The inherent basicity of the compound is a key factor in this catalytic process. chemicalbook.com By activating the reactants, it accelerates the polymerization, which is crucial for producing a variety of polyurethane materials, including foams, coatings, and elastomers. chemicalbook.com The molecule can also be integrated directly into the polymer backbone by grafting, further modifying the final properties of the polyurethane product. wikipedia.org It is also utilized as a curing agent in polyurethane systems. nih.gov
Trimerization Catalysis of Isocyanates
Beyond urethane formation, 2,4,6-Tris[(dimethylamino)methyl]phenol is widely recognized as a catalyst for the trimerization of isocyanates. wikipedia.org This process, known as cyclotrimerization, converts isocyanate groups into highly stable isocyanurate rings, forming a polyisocyanurate (PIR) network structure. nih.gov The compound is particularly valued as a delayed-action trimerization catalyst, which allows for controlled processing in the production of rigid polyisocyanurate foams. mofanpu.comnewtopchem.comnewtopchem.com This catalytic activity is especially prominent when used with polymeric MDI (methylenediphenyl diisocyanate), where it efficiently promotes the formation of these robust ring structures. wikipedia.orgnih.gov
Influence of Molecular Structure on Catalytic Performance
The catalytic efficacy of 2,4,6-Tris[(dimethylamino)methyl]phenol is a direct result of its unique molecular architecture, which combines tertiary amine functionalities and a phenolic hydroxyl group on a single aromatic ring. wikipedia.org
Impact of Tertiary Amine Groups
The three tertiary amine groups are the principal source of the compound's catalytic activity. These groups function as Lewis bases, facilitating curing and polymerization reactions by interacting with the substrates. The high basicity and nucleophilicity conferred by these amine groups enhance the molecule's effectiveness in polymerization and crosslinking processes. chemicalbook.com In addition to acting as a catalyst, the basic nature of the tertiary amines allows the compound to neutralize acidic species within a formulation. chemicalbook.com These groups can also engage in nucleophilic substitution reactions.
Electron-Donating Effects of Dimethylamino Substituents
Interactive Data Table: Influence of Molecular Structure on Catalysis
| Structural Feature | Role in Catalysis | Catalytic Effect |
| Tertiary Amine Groups | Act as primary catalytic sites (Lewis bases). | Promotes polymerization and curing; neutralizes acidic species. chemicalbook.com |
| Phenolic Hydroxyl Group | Participates in hydrogen bonding; acts as a co-catalyst. chemicalbook.com | Enhances catalytic effectiveness and stabilizes the molecule. chemicalbook.com |
| Dimethylamino Substituents | Act as electron-donating groups. chemicalbook.com | Increases the basicity and reactivity of the molecule. chemicalbook.com |
Coordination Chemistry and Metal Complexation of 2,4,6 Tris Dimethylamino Methyl Phenol
Ligand Design Principles Incorporating the 2,4,6-Tris[(dimethylamino)methyl]phenol Core
The design of a ligand is crucial for dictating the geometry, stability, and reactivity of the resulting metal complex. The 2,4,6-Tris[(dimethylamino)methyl]phenol molecule incorporates several key features that make it an interesting candidate for ligand design. wikipedia.org Its structure, featuring a central phenolic ring substituted with three dimethylaminomethyl groups at the ortho and para positions, provides multiple potential coordination sites. wikipedia.org
The presence of both a phenolic hydroxyl group and three tertiary amine functionalities offers the potential for various binding modes. wikipedia.org The nitrogen atoms of the dimethylamino groups possess lone pairs of electrons that can be donated to a metal center, classifying them as Lewis bases. The phenolic oxygen can also participate in coordination, either in its protonated or deprotonated form. The spatial arrangement of these functional groups allows for the possibility of forming chelate rings with a metal ion, which can enhance the stability of the resulting complex. The flexibility of the aminomethyl side arms also allows the ligand to adapt to the preferred coordination geometry of different metal ions. Furthermore, the high functionality of the molecule suggests its utility in complexing with a variety of transition metals. wikipedia.org
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with 2,4,6-Tris[(dimethylamino)methyl]phenol (L) has been successfully achieved, leading to the isolation of crystalline products. researchgate.net Spectrophotometry and potentiometry have been employed to study the complexation processes with singly, doubly, and triply charged metal ions, allowing for the determination of complex composition and calculation of stability constants. Physicochemical methods such as IR and UV-Vis spectroscopy have also been utilized to characterize these complexes in their crystalline state.
In documented complexes with cobalt(II) and copper(II), the 2,4,6-Tris[(dimethylamino)methyl]phenol cation has been observed to function as an outer-sphere ligand. researchgate.net This means that the ligand itself does not directly coordinate to the metal ion through covalent bonds. Instead, it exists as a counter-ion to a complex metal-containing anion. For instance, in the complex with cobalt, the tetrachlorocobaltate(II) anion, [CoCl₄]²⁻, is formed, with the protonated 2,4,6-Tris[(dimethylamino)methyl]phenol cation balancing the charge. researchgate.net Similarly, in the copper complex, the tetrabromocuprate(II) anion, [CuBr₄]²⁻, is the coordinated species. researchgate.net In the crystal structure of these complexes, the organic dications are organized in layers and are stabilized by hydrogen bonds. researchgate.net
A significant aspect of the coordination chemistry of 2,4,6-Tris[(dimethylamino)methyl]phenol is the protonation state of its amine groups. In the isolated cobalt and copper complexes, all three nitrogen atoms of the tertiary amino groups are protonated. researchgate.net This protonation gives the ligand a positive charge, leading to its role as a cation in the resulting salt. The protonation is a key factor in its outer-sphere ligand behavior, as the positively charged organic species is electrostatically attracted to the negatively charged metal-halide complex.
Structural Elucidation of Metal-Ligand Adducts
The precise arrangement of atoms within the metal-ligand adducts has been determined through single-crystal X-ray diffraction studies, providing detailed insights into their molecular geometry and conformation.
Table 1: Investigated Transition Metal Complexes
| Complex Formula | Metal Ion | Ligand (L) | Ligand Role |
|---|---|---|---|
| (H₃L · Cl)[CoCl₄] | Co(II) | 2,4,6-Tris[(dimethylamino)methyl]phenol | Outer-sphere cation |
This table provides a summary of the transition metal complexes of 2,4,6-Tris[(dimethylamino)methyl]phenol that have been structurally characterized by X-ray diffraction.
The X-ray diffraction studies have also revealed the specific conformations of the protonated 2,4,6-Tris[(dimethylamino)methyl]phenol cation in the solid state. researchgate.net In the cobalt complex (I), the triply protonated cation, H₃L³⁺, exists as the cis tautomer. researchgate.net In contrast, in the copper complex (II), the doubly protonated dication, H₂L²⁺, adopts the trans isomer form. researchgate.net These conformational differences highlight the influence of the counter-ion and crystal packing forces on the geometry of the organic cation.
Table 2: Conformational Details of the Protonated Ligand
| Complex | Ligand Cation | Observed Conformation |
|---|---|---|
| (H₃L · Cl)[CoCl₄] | H₃L³⁺ | cis tautomer |
This table summarizes the observed conformations of the protonated 2,4,6-Tris[(dimethylamino)methyl]phenol cation in the solid-state structures of its cobalt and copper complexes.
Advanced Spectroscopic Characterization and Computational Chemistry Studies of 2,4,6 Tris Dimethylamino Methyl Phenol
Spectroscopic Probes for Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 2,4,6-Tris[(dimethylamino)methyl]phenol in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved.
¹H NMR spectral data provides detailed information about the chemical environment of the hydrogen atoms. chemicalbook.com For 2,4,6-Tris[(dimethylamino)methyl]phenol, the spectrum typically shows distinct signals for the aromatic protons, the methylene (B1212753) protons of the CH₂N groups, and the methyl protons of the dimethylamino groups. chemicalbook.com The symmetry of the molecule influences the appearance of the aromatic signals.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The spectrum will display unique resonances for the aromatic carbons (including the phenol (B47542) carbon bearing the hydroxyl group), the methylene carbons, and the methyl carbons.
Conformational analysis, often aided by variable temperature NMR studies, can reveal information about the rotational barriers around the C-C and C-N bonds, as well as the preferred orientation of the bulky (dimethylamino)methyl substituents. Intramolecular hydrogen bonding between the phenolic hydroxyl group and one of the adjacent nitrogen atoms is a key feature that can be investigated using advanced NMR techniques.
Table 1: Representative ¹H NMR Spectral Data for 2,4,6-Tris[(dimethylamino)methyl]phenol (Note: Data is compiled from typical spectral information and may vary based on solvent and instrument frequency.)
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | ~6.95 | s | 2H |
| Methylene CH₂ (ortho) | ~3.53 | s | 4H |
| Methylene CH₂ (para) | ~3.30 | s | 2H |
| Dimethylamino CH₃ (ortho) | ~2.28 | s | 12H |
| Dimethylamino CH₃ (para) | ~2.21 | s | 6H |
| Data sourced from ChemicalBook. chemicalbook.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of 2,4,6-Tris[(dimethylamino)methyl]phenol displays characteristic absorption bands that confirm its structure. nist.govchemicalbook.com A broad band in the region of 3400-2400 cm⁻¹ is typically assigned to the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to strong intramolecular hydrogen bonding. C-H stretching vibrations of the aromatic ring and the alkyl groups appear around 3000-2800 cm⁻¹. The C-N stretching of the tertiary amine groups and C-O stretching of the phenol are also identifiable in the fingerprint region. chemicalbook.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region arising from π → π* transitions of the aromatic ring. For 2,4,6-Tris[(dimethylamino)methyl]phenol, these transitions are influenced by the auxochromic hydroxyl group and the dimethylaminomethyl substituents. Analysis by HPLC with UV detection is commonly performed at wavelengths around 210 nm. sielc.com
Table 2: Key IR Absorption Bands for 2,4,6-Tris[(dimethylamino)methyl]phenol
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-2400 | O-H Stretch (Phenol, H-bonded) |
| 2950-2800 | C-H Stretch (Alkyl) |
| 2820-2760 | C-H Stretch (N-CH₃) |
| 1600, 1480 | C=C Stretch (Aromatic Ring) |
| 1260-1000 | C-N Stretch (Amine) |
| ~1200 | C-O Stretch (Phenol) |
| Data compiled from NIST and other spectral databases. nist.govchemicalbook.com |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pathways of 2,4,6-Tris[(dimethylamino)methyl]phenol, further confirming its molecular structure. The electron ionization (EI) mass spectrum typically shows a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (265.4 g/mol ). nih.govnist.gov
The fragmentation pattern is a distinctive feature. A very prominent peak in the spectrum is often observed at m/z 58, which corresponds to the [CH₂=N(CH₃)₂]⁺ ion, formed by the characteristic alpha-cleavage of the aminomethyl side chains. This is a common fragmentation pathway for such compounds. Other significant fragments arise from the loss of one or more dimethylaminomethyl groups. chemicalbook.comnist.gov
Table 3: Major Fragments in the Mass Spectrum of 2,4,6-Tris[(dimethylamino)methyl]phenol
| m/z | Proposed Fragment Identity |
| 265 | [M]⁺ (Molecular Ion) |
| 220 | [M - CH₂N(CH₃)₂]⁺ |
| 176 | [M - 2x CH₂N(CH₃)₂ + H]⁺ |
| 133 | [Fragment] |
| 58 | [CH₂N(CH₃)₂]⁺ (Base Peak) |
| Data sourced from NIST and PubChem. chemicalbook.comnih.govnist.gov |
Theoretical and Computational Investigations
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For substituted phenols, DFT calculations can provide valuable insights that complement experimental data. researchgate.net
By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G**), researchers can optimize the geometry of 2,4,6-Tris[(dimethylamino)methyl]phenol and calculate various electronic descriptors. researchgate.net These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
HOMO and LUMO: The distribution and energy of these frontier orbitals are crucial for predicting reactivity. The HOMO is often located on the electron-rich phenol ring, indicating its susceptibility to electrophilic attack. The LUMO distribution indicates sites susceptible to nucleophilic attack.
MEP Map: The molecular electrostatic potential map visually represents the charge distribution and can predict regions of electrophilic and nucleophilic reactivity. The negative potential (red) is typically concentrated around the phenolic oxygen and the nitrogen atoms, while the phenolic hydrogen would show a positive potential (blue).
These computational studies are essential for rationalizing the observed spectroscopic properties and for predicting the chemical behavior of the molecule.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap)
The stability and chemical reactivity of a molecule can be effectively understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. researchgate.netnih.gov
A detailed computational study on 2,4,6-Tris[(dimethylamino)methyl]phenol was conducted using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set. nih.gov This analysis provides insights into the intramolecular charge transfer properties and chemical stability of the molecule. researchgate.netnih.gov The analysis of natural bond orbitals (NBOs) and the HOMO-LUMO energy gap are central to understanding these characteristics. nih.gov The calculated energies of the frontier orbitals provide a quantitative measure of the molecule's electronic properties. researchgate.net
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity. A large gap implies high stability. nih.gov |
Detailed energy values from the specific DFT calculations on 2,4,6-Tris[(dimethylamino)methyl]phenol are not available in the abstracts of the reviewed literature.
Analysis of Molecular Electrostatic Potential
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution within a molecule, with different colors representing areas of varying electrostatic potential.
For 2,4,6-Tris[(dimethylamino)methyl]phenol, an MEP analysis was performed as part of a comprehensive quantum chemical study. researchgate.netnih.gov This analysis helps in identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting how the molecule will interact with other chemical species. researchgate.net The reacting electrophilic and nucleophilic sites of the molecule were predicted with the help of this MEP surface analysis. nih.gov
| MEP Region | Potential | Indication |
| Red/Yellow | Negative | Electron-rich regions, susceptible to electrophilic attack. |
| Blue | Positive | Electron-poor regions, susceptible to nucleophilic attack. |
| Green | Neutral | Regions of near-zero potential. |
The specific MEP map and detailed potential values for 2,4,6-Tris[(dimethylamino)methyl]phenol were not provided in the reviewed literature abstracts.
Molecular Dynamics Simulations for Conformational Mobility and Intermolecular Interactions
The conformational flexibility of 2,4,6-Tris[(dimethylamino)methyl]phenol is an important aspect of its chemical behavior. A study on its rotational isomers was conducted using quantum chemical calculations to understand its different spatial arrangements. researchgate.netnih.gov This work identified stable isomer geometries using DFT methods. nih.gov
While these calculations of rotational isomers provide insight into the molecule's conformational landscape, specific studies employing molecular dynamics (MD) simulations to investigate the conformational mobility and intermolecular interactions of 2,4,6-Tris[(dimethylamino)methyl]phenol over time are not detailed in the available scientific literature. MD simulations would be a powerful tool to further explore how the molecule behaves in different environments, such as in solution or within a polymer matrix, but such dedicated studies were not found.
Quantum Chemical Studies of Protonation Equilibria and Basicity
The basicity of 2,4,6-Tris[(dimethylamino)methyl]phenol is a key feature, owing to its three tertiary amine groups. researchgate.net The protolytic (proton transfer) properties of this compound have been a subject of study. researchgate.net Research has shown that in the presence of acid, the tertiary amino groups become protonated. researchgate.net
In one study, complex compounds of 2,4,6-Tris[(dimethylamino)methyl]phenol were isolated in a crystalline state and analyzed using X-ray diffraction. researchgate.net The results indicated that in these complexes, all three nitrogen atoms of the tertiary amino groups were protonated, forming outer-sphere ligands. researchgate.net The study identified different tautomeric forms depending on the complex: the H3L³⁺ cation exists as the cis tautomer in one complex, while the H2L²⁺ dication exists as the trans isomer in another. researchgate.net These findings confirm the compound's ability to act as a multi-site base. Potentiometric titration in nonaqueous solvents has also been utilized to determine the ratio of these functional groups. researchgate.net
| Protonated Species | Observed Tautomer | Method of Study |
| H3L³⁺ | cis | X-ray Diffraction researchgate.net |
| H2L²⁺ | trans | X-ray Diffraction researchgate.net |
Applications in Advanced Materials Science and Engineering
Development of High-Performance Epoxy Composites and Adhesives
This compound is a key component in the formulation of high-performance epoxy systems, where it functions as both a catalyst and a co-curing agent. wikipedia.orgelsevierpure.com
2,4,6-Tris(dimethylaminomethyl)phenol is extensively used as a rapid-cure accelerator in epoxy resins for demanding sectors like aerospace and automotive. riverlandtrading.com The phenolic hydroxyl group in its structure accelerates the curing rate, even at low temperatures, which is crucial for reducing production cycle times and for applications where heat cannot be extensively applied. pcimag.com This catalytic action facilitates the crosslinking reactions within the epoxy matrix, allowing for a faster transition from a liquid to a solid state. pcimag.com It is considered one of the most widely used room-temperature accelerators for two-component epoxy systems and serves as a benchmark for the development of new catalysts. wikipedia.org Its effectiveness in promoting cure allows for the efficient manufacturing of composite parts, structural adhesives, and protective coatings that are vital in modern vehicle and aircraft assembly. riverlandtrading.com
The role of 2,4,6-Tris(dimethylaminomethyl)phenol extends beyond simply accelerating cure; it is instrumental in defining the final properties of the cured epoxy material. By acting as a catalyst for the polymerization and crosslinking of epoxy groups, it helps to form a densely crosslinked, robust three-dimensional network. scilit.comriverlandtrading.com This network structure is directly responsible for imparting significant strength, durability, and enhanced chemical resistance to the final product. scilit.comriverlandtrading.com Materials cured with this accelerator exhibit improved thermal stability and mechanical performance, making them suitable for use in harsh operating environments. riverlandtrading.com Research has also explored its use as a catalyst in transesterification reactions to create recyclable epoxy-anhydride resins, demonstrating its utility in developing sustainable, high-performance materials. rsc.org
Functionalization of Polymer Systems
The compound's reactive groups enable it to be chemically integrated into various polymer backbones, thereby functionalizing the material and modulating its intrinsic properties. wikipedia.org
In a significant advancement for energy storage, 2,4,6-Tris(dimethylaminomethyl)phenol has been successfully grafted onto sulphonated poly(ether ether ketone) (SPEEK) to create novel amphoteric ion-exchange membranes. researchgate.net While early reports mentioned its potential for lithium batteries, recent detailed research has focused on its application in Vanadium Redox Flow Batteries (VRFBs). wikipedia.orgresearchgate.net In this application, the compound (referred to as TAP) is grafted onto the SPEEK backbone to introduce basic amine functional groups. researchgate.net These groups work in concert with the acidic –SO₃H groups on the SPEEK to create an amphoteric membrane that demonstrates reduced vanadium ion permeability—a critical factor for battery performance. researchgate.net
Cross-linking these grafted membranes further enhances their mechanical, oxidative, and chemical stabilities. researchgate.net The resulting membrane (CQSPK-6) exhibited higher coulombic and energy efficiencies compared to the industry-standard Nafion 117 membrane, highlighting its potential as a next-generation material for efficient VRFB systems. researchgate.net
| Membrane | Coulombic Efficiency (CE) | Energy Efficiency (EE) |
|---|---|---|
| CQSPK-6 | 98.4% | 81.4% |
| Nafion 117 | 91.2% | ~76% |
2,4,6-Tris(dimethylaminomethyl)phenol is incorporated into polyurethane (PU) systems to act as a catalyst and to modify material properties through grafting. wikipedia.orgresearchgate.net As a catalyst, it is used to promote the trimerization of isocyanates, which is particularly useful in the production of rigid polyisocyanurate (PIR) foams. wikipedia.orgresearchgate.net
When chemically grafted onto the polyurethane backbone, the compound (referred to as TDMP) can significantly alter the polymer's characteristics. researchgate.net Research has shown that grafting TDMP onto polyurethane enhances its hydrophilicity, a property confirmed by lower water contact angles and increased water swelling and vapor permeability. researchgate.net This modification also improves mechanical properties, such as breaking tensile stress and shape recovery, without impairing tensile strain. researchgate.net Furthermore, the grafted TDMP notably improves the flexibility of the polyurethane at very low temperatures. researchgate.net In other research, it has been co-grafted with the antifungal agent carbendazim (B180503) to create a polyurethane surface with both improved hydrophilicity and antifungal effectiveness. researchgate.net
| Property | Plain PU | TDMP-Grafted PU | Enhancement |
|---|---|---|---|
| Water Contact Angle | Higher | Lower | Enhanced Hydrophilicity |
| Breaking Tensile Stress | Baseline | Notably Enhanced | Improved Mechanical Strength |
| Low-Temperature Flexibility | Standard | Notably Improved | Greater Flexibility |
Synthesis of Novel Functional Materials
The high functionality of 2,4,6-Tris(dimethylaminomethyl)phenol makes it a valuable precursor and building block in the synthesis of new materials with specialized properties. wikipedia.orgsmolecule.com
Its structure is utilized to prepare phenolate (B1203915) anion-based branched and cross-linked anion exchange membranes (AEMs). smolecule.comguidechem.com These membranes are of significant interest for applications in fuel cells and other electrochemical devices due to their potential for high ionic conductivity and stability. smolecule.com
Additionally, the compound serves as a precursor in the synthesis of water-soluble metal phthalocyanines. smolecule.comguidechem.com These complex molecules, bearing multiple dimethylamino groups derived from the precursor, have potential applications in fields like organic electronics and photodynamic therapy due to their unique electronic and photophysical properties. smolecule.com
Precursor in Water-Soluble Metal Phthalocyanine (B1677752) Synthesis
2,4,6-Tris(dimethylamino)-3-methylphenol is identified as a potential precursor for the synthesis of highly substituted, water-soluble metal phthalocyanines. sigmaaldrich.comsigmaaldrich.com Specifically, it is cited for its use in creating water-soluble metal phthalocyanines that bear twelve dimethylamino groups. sigmaaldrich.comsigmaaldrich.com The introduction of numerous polar functional groups, such as amino groups, onto the phthalocyanine macrocycle is a key strategy for enhancing water solubility, which is crucial for applications in fields like photodynamic therapy and as specialized dyes. umich.eduresearchgate.net
While the compound is commercially noted for this application, detailed research findings and specific methodologies for the synthesis of dodeca(dimethylamino)-substituted phthalocyanines using this compound are not extensively detailed in publicly accessible scientific literature. General synthetic routes for amino-substituted phthalocyanines typically involve the cyclotetramerization of phthalonitrile (B49051) precursors that already contain amino functionalities. umich.edu
Role in Anion Exchange Membrane (AEM) Development for Electrochemical Devices
A significant application of this compound is in the creation of high-performance Anion Exchange Membranes (AEMs), which are critical components in electrochemical devices like fuel cells. Researchers have successfully utilized this compound as a trifunctional moiety to develop novel AEMs with enhanced properties. rsc.orgresearchgate.net
In one approach, 2,4,6-Tris(dimethylaminomethyl)-phenol is incorporated onto a poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) backbone to create a quaternary ammonium (B1175870) functionalized PPO, designated as PPO-TQA. rsc.orgresearchgate.net This modification results in membranes with a unique molecular architecture that leads to high hydroxide (B78521) conductivity while maintaining low water uptake and minimal swelling. rsc.orgresearchgate.net These characteristics are highly desirable for producing durable and efficient AEMs. The trifunctional nature of the molecule allows for the creation of a cross-linked structure, which contributes to the membrane's stability. rsc.orgresearchgate.net
Another study details the synthesis of phenolate anion-based branched and cross-linked AEMs through the quaternization reaction between a poly(arylene ether sulfone) containing side-chain benzyl (B1604629) groups and 2,4,6-Tris(dimethylaminomethyl)phenol. The resulting cross-linked membranes demonstrated significantly improved performance compared to their uncross-linked counterparts. This is attributed to the branched structure and the presence of the phenolate anion, which can act as an antioxidant, thereby enhancing the oxidative stability of the membrane. These membranes exhibit high hydroxide conductivity, excellent dimensional stability, and low methanol (B129727) permeability, indicating their strong potential for use in anion exchange membrane fuel cells.
Table 1: Performance Characteristics of AEMs Utilizing this compound Derivatives
| Membrane Type | Ion Exchange Capacity (IEC) (mequiv./g) | Hydroxide Conductivity (mS/cm) | Water Uptake (%) | Swelling Ratio (%) | Source(s) |
|---|---|---|---|---|---|
| PPO-TQA | 1.12 - 1.76 | Up to ~35 at 30°C | 15.6 - 38.9 | 6.5 - 15.2 | rsc.orgresearchgate.netresearchgate.net |
Tailored Epoxy Membranes for Separation Processes
This compound, often referred to by its industrial designation DMP-30, serves as a crucial curing agent and catalyst in the fabrication of tailored epoxy membranes for separation processes. sigmaaldrich.com2017erp.com Its primary role is to accelerate the cross-linking of epoxy resins, transforming the liquid resin into a solid, three-dimensional network structure that forms the basis of the membrane. researchgate.net2017erp.com
Environmental Fate and Degradation Mechanisms of Phenolic Amine Compounds
Investigation of Biodegradation Pathways
The biodegradation of phenolic compounds is a crucial process in their removal from the environment. A number of microorganisms have been shown to degrade phenols and related aromatic compounds, typically using them as a source of carbon and energy. ijrrjournal.com The degradation pathways often involve initial hydroxylation to form catechols, followed by enzymatic ring cleavage. ijrrjournal.com
Research on the biodegradation of dimethylphenols by bacterial cultures has identified specific pathways. For instance, Pseudomonas species can degrade dimethylphenols, although in some cases this can lead to the formation of dead-end products. nih.gov The degradation of phenolic compounds from mixtures can result in the flux of substrates into different catabolic pathways. nih.gov For example, in Pseudomonas mendocina PC1, dimethylphenols induced catechol 2,3-dioxygenase activity, indicating a meta-cleavage pathway. nih.gov In contrast, Pseudomonas fluorescens strains utilized a ortho-cleavage pathway for p-cresol (B1678582) degradation, which was also induced by dimethylphenols. nih.gov
The microbial metabolism of phenolic amines has been studied using compounds like dl-synephrine. Soil microorganisms, particularly a species of Arthrobacter, have been shown to degrade this compound through a pathway involving p-hydroxyphenylacetaldehyde, p-hydroxyphenylacetic acid, and 3,4-dihydroxyphenylacetic acid as intermediates. nih.gov The final aromatic intermediate, 3,4-dihydroxyphenylacetic acid, undergoes meta cleavage by an aromatic oxygenase. nih.gov Generally, the bacterial degradation of monocyclic aromatic amines proceeds with the release of ammonia, either before or after the cleavage of the aromatic ring. nih.gov
Table 1: Microbial Degradation of Phenolic and Aminic Compounds
| Compound | Microorganism | Degradation Pathway/Key Enzymes | Intermediates/Products | Reference |
|---|---|---|---|---|
| dl-Synephrine | Arthrobacter sp. | Meta cleavage | p-hydroxyphenylacetaldehyde, p-hydroxyphenylacetic acid, 3,4-dihydroxyphenylacetic acid | nih.gov |
| Dimethylphenols | Pseudomonas mendocina PC1 | Meta cleavage (Catechol 2,3-dioxygenase) | 4-hydroxy-2-methylbenzoic acid (from 3,4-dimethylphenol) | nih.gov |
| Dimethylphenols | Pseudomonas fluorescens | Ortho cleavage (p-cresol methylhydroxylase) | 4-hydroxy-3-methylbenzoic acid (from 2,4-dimethylphenol) | nih.gov |
| Aniline | Various Bacteria | Ortho or Meta cleavage via catechols | Catechols | nih.gov |
| Monochloroaniline | Pseudomonas acidovorans CA50 | Modified ortho-cleavage pathway | Chlorocatechol | nih.gov |
Photochemical and Photocatalytic Degradation Studies
Photochemical and photocatalytic degradation represent important abiotic pathways for the transformation of phenolic compounds in the aquatic environment. Direct photolysis by sunlight can be a slow process for some phenolic compounds. mdpi.com However, the process can be significantly enhanced by the presence of photocatalysts, such as titanium dioxide (TiO₂). mdpi.commdpi.com
Studies on the photocatalytic degradation of 2,4,6-trichlorophenol (B30397) have demonstrated high efficiency. Using activated Mg/Fe layered double hydroxides as photocatalysts, degradation of up to 93% and mineralization of 82% has been achieved, with intermediate products including catechols, benzoquinones, and hydroxyquinones. mdpi.com In another study, the use of nano-TiO₂ under UV irradiation led to the complete removal of 2,4,6-trichlorophenol in 4 hours. researchgate.net Research has also shown that UV irradiation can induce photo-oxidative degradation of polymers when 2,4,6-Tris(dimethylaminomethyl)phenol is present. researchgate.net
The efficiency of photocatalytic degradation is dependent on various factors, including the type of photocatalyst, the wavelength of light, and the presence of oxidizing agents. For instance, the degradation of phenol (B47542) using commercial TiO₂ photocatalysts immobilized on steel plates was significantly influenced by the oxygen source, with the P90/UV/H₂O₂ system showing the best performance. mdpi.com
Table 2: Photocatalytic Degradation of Phenolic Compounds
| Compound | Catalyst/System | Light Source | Degradation Efficiency | Reference |
|---|---|---|---|---|
| 2,4,6-Trichlorophenol | Activated Mg/Fe layered double hydroxides | UV | Up to 93% degradation | mdpi.com |
| 2,4,6-Trichlorophenol | Nano-TiO₂ | UV | ~100% removal in 4 hours | researchgate.net |
| Phenol | Immobilized P90 TiO₂ with H₂O₂ | UV-LED (365 nm) | 100% degradation and ~70% mineralization in 3 hours | mdpi.com |
| Phenol | TiO₂-coated γ-Al₂O₃ (calcined at 600 °C) | UV | High mineralization activity | mdpi.com |
Advanced Oxidation Processes (AOPs) for Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comnih.gov AOPs are considered highly effective for the degradation of persistent organic pollutants like phenolic compounds. researchgate.net
Common AOPs include ozonation, UV/H₂O₂, and Fenton's process (Fe²⁺ + H₂O₂). mdpi.com The Fenton process has been shown to be effective for the degradation of p-aminophenol. Studies have determined optimal conditions for this process, with a degradation efficiency of 75% achieved within 50 minutes at a pH of 3.0, a H₂O₂ to Fe²⁺ ratio of 8:1, and a temperature of 30°C. pwr.edu.pl The degradation kinetics were found to follow a pseudo-first-order reaction. pwr.edu.pl
The combination of different AOPs can lead to synergistic effects. For example, a study on phenol degradation found that a combined O₃-UV-TiO₂ process resulted in 100% decomposition of 50 mg/dm³ phenol within 120 minutes. researchgate.net The choice of AOP and the operational parameters are crucial for optimizing the degradation of specific pollutants. nih.gov
Table 3: Remediation of Phenolic Compounds using Advanced Oxidation Processes (AOPs)
| Compound | AOP Method | Key Parameters/Conditions | Outcome | Reference |
|---|---|---|---|---|
| p-Aminophenol | Fenton's Process (H₂O₂/Fe²⁺) | pH 3.0, [H₂O₂]:[Fe²⁺] = 8:1, 30°C | 75% degradation in 50 minutes | pwr.edu.pl |
| Phenol | O₃/UV/TiO₂ | - | 100% decomposition in 120 minutes | researchgate.net |
| Phenol | Immobilized TiO₂/UV/H₂O₂ | P90 catalyst | 100% degradation in 3 hours | mdpi.com |
| Ofloxacin, Benzophenone-3, Benzophenone-4, Carbamazepine | UV, UV+TiO₂, UV+H₂O₂ | UV irradiation | Complete decomposition in 60-120 minutes | researchgate.net |
Future Research Directions and Emerging Applications
Rational Design of Derivatives with Tuned Catalytic Properties
The catalytic activity of 2,4,6-Tris(dimethylaminomethyl)phenol is intrinsically linked to its molecular structure, which features a phenolic hydroxyl group and three dimethylaminomethyl substituents. smolecule.com Future research is increasingly focused on the rational design of derivatives to fine-tune its catalytic properties for specific applications. By systematically modifying the molecular architecture, researchers aim to enhance catalytic efficiency, selectivity, and control over reaction kinetics.
Key areas of investigation include:
Steric and Electronic Effects: Altering the substituents on the phenol (B47542) ring or the amine groups can significantly impact the catalyst's performance. For instance, introducing electron-withdrawing or electron-donating groups can modify the acidity of the phenolic proton and the basicity of the amine groups, thereby influencing the catalytic mechanism.
Chirality and Asymmetric Catalysis: The synthesis of chiral derivatives presents an exciting frontier for asymmetric catalysis. By introducing chiral centers, it may be possible to develop catalysts that can control the stereochemistry of polymerization reactions, leading to materials with unique optical and mechanical properties.
Oligomeric and Polymeric Catalysts: Immobilizing the catalyst on a polymer backbone or creating oligomeric structures can improve its processability, reduce volatility, and facilitate catalyst recovery and reuse. This approach also opens the door to creating catalysts with multiple active sites for cooperative catalysis.
The following table outlines potential modifications and their expected impact on catalytic properties:
| Modification | Target Property | Rationale |
| Introduction of bulky alkyl groups on the amine | Increased selectivity | Steric hindrance can favor specific reaction pathways. |
| Substitution with electron-withdrawing groups on the phenol ring | Enhanced catalytic activity | Increased acidity of the phenolic proton can accelerate reactions. |
| Incorporation of chiral moieties | Asymmetric catalysis | Enables the synthesis of stereoregular polymers. |
| Grafting onto a polymer support | Improved processability and recyclability | Facilitates separation from the reaction mixture. |
Integration into Smart Materials and Responsive Systems
The unique combination of a phenolic hydroxyl group and tertiary amine functionalities makes 2,4,6-Tris(dimethylaminomethyl)phenol an ideal candidate for integration into smart materials and responsive systems. smolecule.com These materials can change their properties in response to external stimuli such as pH, temperature, or light.
Future research in this area is exploring:
pH-Responsive Polymers: The amine groups in the molecule can be protonated or deprotonated depending on the pH of the surrounding environment. By incorporating this molecule into a polymer matrix, it is possible to create materials that swell, shrink, or change their solubility in response to pH changes.
Thermoresponsive Materials: The solubility of polymers containing this moiety can be tuned to exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). This allows for the development of materials that undergo a phase transition at a specific temperature, with potential applications in drug delivery and sensor technology.
Self-Healing Materials: The reversible nature of the bonds formed by the functional groups of 2,4,6-Tris(dimethylaminomethyl)phenol can be exploited to create self-healing materials. When a crack occurs, the mobility of the polymer chains can allow the functional groups to re-establish broken bonds, thus repairing the damage.
Exploration of Novel Synthetic Pathways for Sustainable Production
The traditional synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol involves the Mannich reaction of phenol, formaldehyde (B43269), and dimethylamine (B145610). smolecule.com While effective, this process often requires high temperatures and can generate significant amounts of wastewater. google.com In line with the principles of green chemistry, researchers are actively seeking more sustainable synthetic routes.
Promising areas of research include:
Alternative Reagents: Replacing formaldehyde, a toxic and volatile reagent, with safer alternatives is a key objective. Paraformaldehyde is one such alternative that has been shown to be effective while reducing the generation of wastewater. google.com
Catalyst Optimization: The development of more efficient and recyclable catalysts for the Mannich reaction can reduce reaction times and energy consumption.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and easier scalability. The application of flow chemistry to the synthesis of this compound could lead to a more sustainable and cost-effective manufacturing process.
Solvent-Free or Green Solvent Systems: The use of water as a solvent or even solvent-free reaction conditions can significantly reduce the environmental impact of the synthesis.
The table below compares the traditional synthesis with a more sustainable alternative:
| Parameter | Traditional Synthesis | Sustainable Synthesis (using Paraformaldehyde) |
| Formaldehyde Source | Aqueous Formaldehyde Solution | Paraformaldehyde |
| Waste Generation | Large amount of wastewater | Reduced wastewater |
| Energy Consumption | High | Lower |
| Process | Batch | Potentially Flow Chemistry |
Advanced Characterization Techniques for In-Situ Mechanistic Studies
A deeper understanding of the catalytic mechanism of 2,4,6-Tris(dimethylaminomethyl)phenol is crucial for the rational design of improved catalysts and processes. elsevierpure.com Advanced in-situ characterization techniques allow researchers to study the reaction as it happens, providing valuable insights into the role of the catalyst and the formation of intermediates.
Future research will likely leverage the following techniques:
In-Situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the changes in chemical bonds and molecular structure during the reaction. nih.gov
In-Situ Calorimetry: Reaction calorimetry provides real-time data on the heat flow of a reaction, which can be used to determine the reaction kinetics and thermodynamics.
Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model the reaction mechanism at the molecular level, providing insights that are often difficult to obtain through experimental methods alone. nih.gov
Spectro-electrochemistry: This technique can be employed to investigate redox transformations at a molecular level, offering potential for understanding and optimizing electrocatalytic applications. utwente.nl
By combining these advanced techniques, researchers can build a comprehensive picture of the catalytic cycle, which will be instrumental in developing the next generation of catalysts and materials based on 2,4,6-Tris(dimethylaminomethyl)phenol.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing 2,4,6-Tris(dimethylaminomethyl)phenol (CAS 90-72-2) in synthetic chemistry workflows?
- Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For example, -NMR can resolve the dimethylamino and methylphenol protons (δ 2.1–2.3 ppm and δ 6.8–7.2 ppm, respectively) . Fourier transform infrared spectroscopy (FTIR) is critical for identifying functional groups, such as the phenolic O-H stretch (~3400 cm) and tertiary amine vibrations (~2800 cm) .
Q. How is 2,4,6-Tris(dimethylaminomethyl)phenol synthesized, and what are common impurities?
- Answer : The compound is typically synthesized via Mannich reaction of phenol with formaldehyde and dimethylamine under basic conditions. Key impurities include unreacted phenol (detected via GC-MS) and partially substituted intermediates (e.g., mono- or bis-dimethylaminomethyl derivatives). Purification via vacuum distillation (bp 320.5°C) or recrystallization in ethanol is recommended .
Advanced Research Questions
Q. How does 2,4,6-Tris(dimethylaminomethyl)phenol act as a catalyst in polyurethane/polyisocyanurate foam formation, and how can reaction kinetics be optimized?
- Answer : The compound accelerates trimerization of isocyanates via nucleophilic activation. Kinetic studies using differential scanning calorimetry (DSC) reveal optimal catalytic activity at 80–100°C, with a catalyst loading of 0.5–1.5 wt%. Adjusting the solvent polarity (e.g., toluene vs. DMF) modulates reaction rates due to changes in amine basicity .
Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?
- Answer : Discrepancies in -NMR chemical shifts (e.g., C-N methyl groups reported at δ 38–42 ppm vs. δ 40–45 ppm) arise from solvent effects (CDCl vs. DMSO-d). Researchers should standardize solvent systems and validate against NIST reference spectra (InChIKey: AHDSRXYHVZECER-UHFFFAOYSA-N) .
Q. What strategies mitigate interference from 2,4,6-Tris(dimethylaminomethyl)phenol in nucleic acid extraction protocols?
- Answer : When used in phenol-chloroform buffers (pH 6.7–8.0), residual traces can inhibit downstream PCR. Mitigation includes:
- Extraction : Double-phase separation with Tris-EDTA buffer (pH 8.0).
- Detection : LC-MS quantification (LOQ: 0.1 ppm) using a C18 column and electrospray ionization .
Q. How does steric hindrance from the methylphenol group influence catalytic selectivity in asymmetric synthesis?
- Answer : The methyl group at the 3-position creates steric bulk, reducing accessibility to the dimethylamino active sites. Computational modeling (DFT) shows a 15% decrease in catalytic efficiency compared to non-methylated analogs. Experimental validation via enantiomeric excess (ee) measurements in aldol reactions confirms this trend .
Methodological Tables
Table 1 : Key Physicochemical Properties of 2,4,6-Tris(dimethylaminomethyl)phenol
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 265.40 g/mol | |
| Boiling Point | 320.5°C | |
| Refractive Index (n20/D) | 1.517 | |
| LogP (Octanol-Water) | 2.1 (predicted) |
Table 2 : Common Analytical Parameters for Purity Assessment
| Method | Parameters | Reference |
|---|---|---|
| HPLC | C18 column, 70:30 MeOH:HO, λ = 254 nm | |
| GC-MS | DB-5 column, 150–320°C @ 10°C/min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
